Caprylate-caprate de triéthylène glycol

Vue d'ensemble

Description

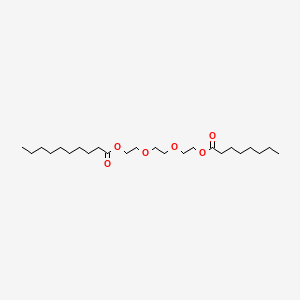

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester, also known as octanoic acid, is a fatty acid ester that has been extensively studied for its potential applications in scientific research. This compound is synthesized by esterification of decanoic acid with ethylene glycol and ethylene oxide. Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Applications De Recherche Scientifique

Applications dans l’industrie cosmétique

Caprylate-caprate de triéthylène glycol: est utilisé dans l’industrie cosmétique en raison de sa capacité à former des nanoparticules pouvant encapsuler d’autres substances. Cette propriété est particulièrement utile pour créer des démaquillants transparents qui dissolvent efficacement le maquillage tout en étant doux pour la peau . Le faible potentiel d’irritation du composé le rend adapté aux produits pour peaux sensibles.

Synthèse et caractérisation des polymères

En science des polymères, le This compound sert de monomère pour la synthèse de polymères biodégradables. Ces polymères présentent un comportement d’auto-assemblage, ce qui est crucial pour le développement de matériaux dotés de nanostructures spécifiques . Ces matériaux ont des applications potentielles dans les systèmes d’administration de médicaments et le génie tissulaire.

Revêtement de surface et adhésion

La capacité du composé à s’auto-assembler en nanoparticules se prête également à des applications dans le domaine du revêtement de surface et de l’adhésion. Il peut être utilisé pour créer des revêtements d’épaisseur et d’uniformité contrôlées, qui sont essentielles pour les dispositifs optiques et électroniques .

Tests pharmaceutiques

Ce composé est également utilisé comme étalon de référence dans les tests pharmaceutiques afin de garantir l’exactitude et la fiabilité des résultats analytiques. Sa structure chimique stable en fait un étalon idéal pour l’étalonnage des instruments et la validation des méthodes .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds like triethylene glycol have been found to interact with targets such as acetolactate synthase, catabolic in klebsiella pneumoniae, arabinogalactan endo-1,4-beta-galactosidase in bacillus licheniformis, and phosphoserine aminotransferase in bacillus alcalophilus .

Mode of Action

It’s known that similar compounds like triethylene glycol have antimicrobial properties . They interact with their targets, leading to changes in the microbial cell structure and function, which can result in the inhibition of microbial growth or cell death .

Biochemical Pathways

Similar compounds like triethylene glycol are known to interfere with various biochemical processes in microbial cells, affecting their growth and survival .

Pharmacokinetics

Similar compounds like triethylene glycol are known to have low absorption and are primarily excreted unchanged in the urine .

Result of Action

Similar compounds like triethylene glycol are known to cause changes in the microbial cell structure and function, leading to the inhibition of microbial growth or cell death .

Analyse Biochimique

Biochemical Properties

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester plays a significant role in biochemical reactions due to its ability to act as a solvent, surfactant, and intermediate for synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid fatty acids, contributing to changes in the composition of branched-chain and straight-chain fatty acids . Additionally, it can influence the activity of enzymes involved in oxidative stress and heat shock responses .

Cellular Effects

The effects of decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of this compound, there is an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress . This compound also affects the respiratory functions of cells by perturbing the nuo and cyd operons . Furthermore, it has been found to up-regulate genes related to proteasome components and trehalose synthesis .

Molecular Mechanism

At the molecular level, decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been observed to interact with enzymes involved in the oxidative stress response, thereby modulating their activity . Additionally, this compound can influence the composition of fatty acids in cells, which in turn affects cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester can change over time. This compound is relatively stable, but its degradation products can have long-term effects on cellular function. For example, prolonged exposure to this compound can lead to a sustained increase in ROS production, which can cause oxidative damage to cells . Additionally, the stability of this compound can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic and cause adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and damage to cellular components . It is important to carefully control the dosage to avoid toxic effects while maximizing the beneficial properties of this compound .

Metabolic Pathways

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of metabolites . Additionally, it can affect the flux of metabolic pathways, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. For instance, it has been observed to interact with transporters involved in fatty acid transport, which facilitates its distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various cellular processes . The localization of this compound can also affect its interactions with other biomolecules and its overall activity .

Propriétés

IUPAC Name |

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGZRZBMXNWTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064637 | |

| Record name | Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7346-78-3 | |

| Record name | 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7346-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-(2-(2-((1-oxooctyl)oxy)ethoxy)ethoxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1593711.png)

![ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1593720.png)

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B1593721.png)

![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1593729.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)